Copper pyrophosphate is an inorganic compound formed by the reaction of copper ions with pyrophosphate ions. It exists in several hydrated forms, including copper pyrophosphate dihydrate (CuPPD). [] It plays a significant role in various scientific research fields, including electroplating, material science, and catalysis.
Copper pyrophosphate is an inorganic compound composed of copper ions and pyrophosphate ions, with the chemical formula . It is characterized as a light blue solid that is practically insoluble in water but soluble in ammonia. This compound plays a significant role in various industrial applications, particularly in electroplating, where it is used to deposit copper onto various substrates.
Copper pyrophosphate can be synthesized through several methods, including the reaction of copper(II) oxide with diammonium hydrogen phosphate or by employing copper(II) phosphate. Other synthesis routes involve the use of boron phosphate at elevated temperatures, such as 900 °C, or through double decomposition reactions involving copper sulfate and sodium pyrophosphate solutions .
Copper pyrophosphate belongs to the class of metal pyrophosphates, which are characterized by their metal ion and pyrophosphate ion structure. Its classification is primarily based on its ionic composition and its applications in electrochemical processes.
The synthesis of copper pyrophosphate can be achieved through various methods, including:
The synthesis process requires careful control of reaction conditions such as temperature, pH, and concentration of reactants to ensure high yield and purity of the final product. The presence of impurities can significantly affect the properties and performance of copper pyrophosphate in applications.
Copper pyrophosphate has a unique crystalline structure that contributes to its properties. The molecular structure consists of two copper ions coordinated with two pyrophosphate groups, leading to a stable configuration that facilitates its use in electroplating solutions.
Copper pyrophosphate participates in several chemical reactions, notably in electroplating baths where it acts as a source of copper ions. In these baths, it can react with alkali metal pyrophosphates to form stable complexes that facilitate the deposition of copper onto substrates .
The electroplating process involves immersing substrates in a solution containing dissolved copper salts and alkali metal pyrophosphates. An electric current is passed through the solution, causing copper ions to reduce and deposit onto the substrate surface . The solution's low alkalinity minimizes corrosion on light metals like aluminum and zinc.
The mechanism by which copper pyrophosphate functions in electroplating involves the electrochemical reduction of copper ions from the solution onto the cathode (the substrate being plated). The presence of alkali metal pyrophosphates helps stabilize the copper ions in solution, promoting uniform deposition.
The typical molar ratio of alkali metal pyrophosphate to copper in these solutions ranges from 2.0:1 to 2.5:1, ensuring optimal conditions for effective plating . This balance helps achieve smooth and adherent deposits on various substrates.
Copper pyrophosphate exhibits weak alkaline behavior in aqueous solutions and has a unique crystal structure that enhances its reactivity and stability during electroplating processes .
Copper pyrophosphate is widely utilized across various scientific and industrial domains:
Copper pyrophosphate (Cu₂P₂O₇) is an inorganic compound with CAS numbers 10102-90-6 (anhydrous) and 16570-28-8 (hydrated forms) [3] [6]. It typically presents as a light-green to blue crystalline powder, with a density of 4.8 g/cm³ and a monoclinic crystal structure in its stable α-form at room temperature [1] [3]. The compound is hygroscopic, insoluble in water and ethanol, but soluble in dilute acids like nitric acid [3] [6]. Its thermal stability is notable, with decomposition occurring above 660°C and complete dehydration at 1170°C [4] [6].
Historically, copper pyrophosphate gained prominence as an eco-friendly alternative to cyanide-based electroplating baths in the mid-20th century. Structural insights were advanced by Gras et al. (1970), who first resolved its monoclinic P21/n space group symmetry, revealing atomic arrangements involving pyrophosphate ions (P₂O₇⁴⁻) and water molecules coordinated to copper centers [1]. Industrial production methods evolved from simple double-decomposition reactions (e.g., copper sulfate + sodium pyrophosphate) to optimized processes like the nitric acid route, where pH control (3.5–5.5) minimizes insoluble double-salt formation [5] [6].
Table 1: Fundamental Properties of Copper Pyrophosphate
Property | Value/Description | Reference |
---|---|---|
Molecular Formula | Cu₂P₂O₇ (anhydrous), Cu₂P₂O₇·2H₂O (dihydrate) | [3] [6] |
Crystal Structure | Monoclinic (α-form) | [1] |
Density | 4.8 g/cm³ | [3] |
Melting Point | 660°C (dehydration), 1170°C (decomposition) | [4] [6] |
Solubility | Insoluble in water; soluble in dilute acids | [3] [6] |
CAS Number | 10102-90-6 (anhydrous), 16570-28-8 (hydrate) | [3] [6] |
Copper pyrophosphate bridges materials science, chemistry, and nanotechnology through its versatile properties:
Table 2: Key Research Domains for Copper Pyrophosphate
Research Focus | Findings | Implications |
---|---|---|
Electronic Structure | Bandgap = 2.34 eV (DFT+U/UV-Vis) | Quantum dots, optoelectronics |
Energy Storage | Redox-active layered structure | Li/Na-ion battery cathodes |
Environmental Remediation | Phosphate adsorption capacity | Heavy metal removal from water |
Nanomaterial Fabrication | Template for nanoporous copper (dealloying) | High-surface-area catalysts |
Copper pyrophosphate’s industrial footprint spans sectors leveraging its electrochemical stability, complexation ability, and optical properties:
Market projections indicate growth in Asia-Pacific and North America, driven by energy storage and eco-plating demands [2].
Table 3: Industrial Applications by Sector
Sector | Application | Advantage |
---|---|---|
Surface Engineering | Cyanide-free electroplating | Uniform coatings; low toxicity |
Manufacturing | Anti-carburizing coatings (automotive) | Prevents carbon diffusion in engine parts |
Ceramics | Coloring agent (glazes, glass) | Stable blue-green pigments |
Energy | Cathode material (batteries, supercapacitors) | Redox activity; layered ion diffusion |
Nanotechnology | Nanocomposites with SBA-15 silica | Enhanced photonic properties |
Compound Names Mentioned:
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7